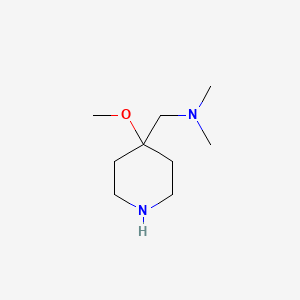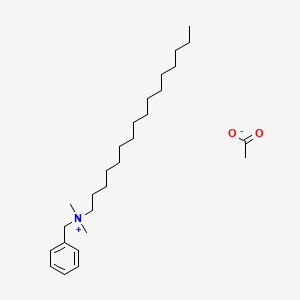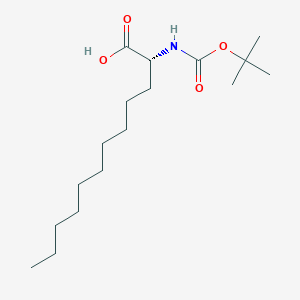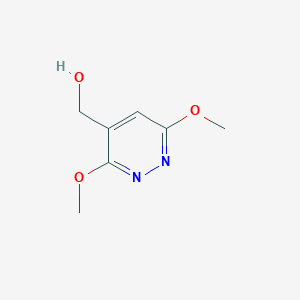
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% (DMPM) is an organic compound composed of four carbon atoms, one nitrogen atom, and one oxygen atom. It is a white, odorless, crystalline solid at room temperature. DMPM is a versatile compound and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as the mechanisms of action of drugs. 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has also been used in the synthesis of other organic compounds, such as polymers and pharmaceuticals. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has been used in the development of biosensors, which are devices that detect and measure biological molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% is still not fully understood. However, it is believed that 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% interacts with proteins in the cell to alter their structure and function. This interaction is thought to be mediated by hydrogen bonding and hydrophobic interactions. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% may also interact with other molecules in the cell, such as lipids and carbohydrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% are still being studied. However, studies have shown that 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% can affect the activity of enzymes and other proteins in the cell. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has been shown to affect the expression of certain genes and to alter the structure of cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of solvents. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% is relatively inexpensive and readily available. However, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% is also limited in its use in laboratory experiments. It is not very water soluble, and it can be toxic to some cells.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95%. One potential application is in the development of drugs that target specific proteins or pathways in the cell. In addition, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% could be used to study the structure and function of proteins, as well as the mechanisms of action of drugs. Finally, 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% could be used in the development of biosensors and other devices that detect and measure biological molecules.
Synthesemethoden
1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95% can be synthesized by reacting 4-methoxy-4-piperidinol and dimethylformamide (DMF) in the presence of a base catalyst. DMF is a polar aprotic solvent and acts as an activating agent for the reaction. The base catalyst used is typically pyridine, which is a heterocyclic aromatic compound. The reaction occurs in two steps: first, the piperidinol is converted to a piperidinium salt, and then the piperidinium salt is reacted with DMF to form 1-(4-Methoxy-4-piperidinyl)-N,N-dimethylmethanamine, 95%.
Eigenschaften
IUPAC Name |
1-(4-methoxypiperidin-4-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)8-9(12-3)4-6-10-7-5-9/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHVHXCETRPVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCNCC1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)











